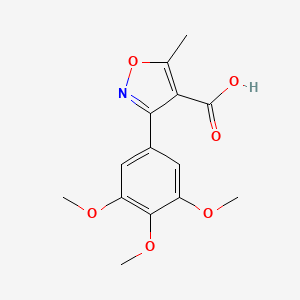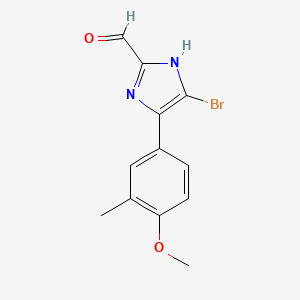
Zinc(II) trifluoromethanesulfonate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc(II) trifluoromethanesulfonate hydrate: (MFCD00748141) is a chemical compound with the molecular formula C₂H₂F₆O₇S₂Zn. It is commonly used in various research and industrial applications due to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Zinc(II) trifluoromethanesulfonate hydrate typically involves the reaction of zinc oxide or zinc carbonate with trifluoromethanesulfonic acid. The reaction is carried out in an aqueous medium, and the resulting product is then crystallized to obtain the hydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and high yield. The crystallization process is optimized to produce large quantities of the hydrate form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Zinc(II) trifluoromethanesulfonate hydrate undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form different zinc compounds.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the trifluoromethanesulfonate group.
Major Products Formed:
Oxidation: Zinc oxide and other zinc salts.
Reduction: Zinc metal or lower oxidation state zinc compounds.
Substitution: Compounds with different functional groups replacing the trifluoromethanesulfonate group.
Aplicaciones Científicas De Investigación
Zinc(II) trifluoromethanesulfonate hydrate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a catalyst in various organic synthesis reactions, including Friedel-Crafts acylation and alkylation.
Biology: Employed in biochemical assays and as a reagent in protein crystallization studies.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Zinc(II) trifluoromethanesulfonate hydrate involves its ability to coordinate with various substrates and facilitate chemical reactions. It acts as a Lewis acid, accepting electron pairs from nucleophiles, which enhances the reactivity of the substrates. This coordination ability makes it an effective catalyst in many organic reactions .
Comparación Con Compuestos Similares
Zinc(II) chloride: Another zinc compound used as a catalyst in organic synthesis.
Zinc(II) acetate: Used in similar applications but with different reactivity and solubility properties.
Zinc(II) sulfate: Commonly used in industrial applications and as a dietary supplement
Uniqueness: Zinc(II) trifluoromethanesulfonate hydrate is unique due to its trifluoromethanesulfonate group, which imparts distinct reactivity and solubility characteristics. This makes it particularly useful in specific catalytic and synthetic applications where other zinc compounds may not be as effective .
Propiedades
Fórmula molecular |
C2H2F6O7S2Zn |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
zinc;trifluoromethanesulfonate;hydrate |
InChI |
InChI=1S/2CHF3O3S.H2O.Zn/c2*2-1(3,4)8(5,6)7;;/h2*(H,5,6,7);1H2;/q;;;+2/p-2 |
Clave InChI |
XHGGRSXAIAPTFG-UHFFFAOYSA-L |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)
![2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)
![6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)
![N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13703972.png)
![[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13703977.png)

![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)



![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)
